molecular formula C17H16O B3103958 (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 1454800-30-6

(2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3103958
CAS No.: 1454800-30-6
M. Wt: 236.31 g/mol
InChI Key: RNUHORQIYZVVRW-VAWYXSNFSA-N
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Description

(2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 2-methylphenyl group and a 4-methylphenyl group attached to the prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts such as solid bases or ionic liquids can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are typically used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine, sulfuric acid

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Saturated ketones, alcohols

    Substitution: Nitro, halo, and sulfonyl derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Heterocyclic Compounds: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology:

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains.

    Antioxidant Properties: The compound has been investigated for its potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Medicine:

    Anti-inflammatory Agents: Research indicates that this compound and its derivatives possess anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs.

    Cancer Research: The compound has shown promise in inhibiting the growth of certain cancer cell lines, suggesting its potential use in cancer therapy.

Industry:

    Dye Synthesis: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Industry: The compound is utilized in the production of polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway. In cancer research, the compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

  • (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Comparison:

  • (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both 2-methyl and 4-methyl groups on the phenyl rings, which can influence its reactivity and biological activity.
  • (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has a methoxy group that can enhance its electron-donating properties, potentially altering its reactivity in electrophilic substitution reactions.
  • (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one contains a chloro group, which can increase its electron-withdrawing properties, affecting its reactivity and biological activity.
  • (2E)-3-(4-Hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has a hydroxy group that can form hydrogen bonds, influencing its solubility and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(2-methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-7-9-16(10-8-13)17(18)12-11-15-6-4-3-5-14(15)2/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUHORQIYZVVRW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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